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molecular formula C13H18O2 B097171 Ethyl 5-phenylpentanoate CAS No. 17734-38-2

Ethyl 5-phenylpentanoate

Cat. No. B097171
M. Wt: 206.28 g/mol
InChI Key: QCHDRUGIAZBPGB-UHFFFAOYSA-N
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Patent
US04377668

Procedure details

250 g (1.4 moles) of 5-phenylvaleric acid are dissolved in 450 ml of absolute ethanol. 114 ml of concentrated sulphuric acid are added to the clear colourless solution and the reaction mixture is refluxed for 48 hours. The reaction mixture, which initially is two-phase, becomes almost homogeneous and separates into two phases again on cooling. The cold two-phase reaction mixture is poured onto diethyl ether and about 1 kg of ice. The aqueous phase is extracted with ether twice more. The ether phases are washed twice with 2 N sodium carbonate solution and twice with NaCl solution. The combined ether phases are dried over MgSO4 and the solvent is removed on a rotary evaporator. After drying under a high vacuum at room temperature, 281.7 g of a colourless oil (97.5% of theory) are obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Yield
97.5%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(=O)O
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
114 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The cold two-phase reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether twice more
WASH
Type
WASH
Details
The ether phases are washed twice with 2 N sodium carbonate solution and twice with NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After drying under a high vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 281.7 g
YIELD: PERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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